Chloroquine

Descripción

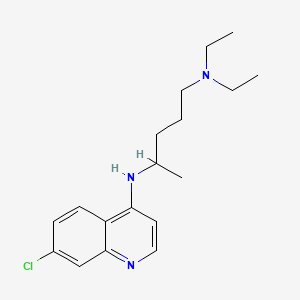

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26ClN3/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHTVZRBIWZFKQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2040446 | |

| Record name | Chloroquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Chloroquine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014746 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Bitter colorless crystals, dimorphic. Freely soluble in water, less sol in neutral or alkaline pH. Stable to heat in soln pH4 to 6.5. Practically in soluble in alcohol, benzene and chloroform /Diphosphate/, WHITE CRYSTALLINE POWDER; ODORLESS; BITTER TASTE; FREELY SOL IN WATER;PRACTICALLY INSOL IN ALCOHOL, CHLOROFORM, ETHER; AQ SOLN HAS PH OF ABOUT 4.5; PKA1= 7; PKA2= 9.2 /PHOSPHATE/, VERY SLIGHTLY SOL IN WATER; SOL IN DIL ACIDS, CHLOROFORM, ETHER, Insoluble in alcohol, benzene, chloroform, ether., 1.75e-02 g/L | |

| Record name | CHLOROQUINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3029 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chloroquine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014746 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

WHITE TO SLIGHTLY YELLOW, CRYSTALLINE POWDER, Colorless crystals | |

CAS No. |

54-05-7 | |

| Record name | Chloroquine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroquine [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloroquine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00608 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | chloroquine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187208 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chloroquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloroquine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROQUINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/886U3H6UFF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLOROQUINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3029 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chloroquine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014746 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

87-89.5, 87 °C, 289 °C | |

| Record name | Chloroquine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00608 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHLOROQUINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3029 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chloroquine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014746 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Chloroquine's Mechanism of Action in Autophagy Inhibition: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chloroquine, a well-established lysosomotropic agent, is a widely utilized inhibitor of the late stages of autophagy. Its mechanism of action, while classically attributed to the elevation of lysosomal pH, is now understood to be more complex. Emerging evidence strongly indicates that this compound's primary inhibitory effect stems from the impairment of autophagosome-lysosome fusion.[1][2][3][4][5][6][7] This multifaceted mechanism also involves the disorganization of the Golgi apparatus and the endo-lysosomal system, contributing to the overall blockade of autophagic flux.[1][2][3][4][5][6][7][8][9] This technical guide provides a comprehensive overview of the core mechanisms of this compound-mediated autophagy inhibition, presents quantitative data on its effects, details key experimental protocols for its study, and offers visual diagrams of the involved pathways and workflows.

Core Mechanism of Action: A Dual-Pronged Assault on Lysosomal Function

This compound's inhibitory effect on autophagy is not due to a single molecular interaction but rather a cascade of events initiated by its fundamental physicochemical properties.

Lysosomotropism and Alteration of Lysosomal pH

This compound is a weak base that, in its uncharged state, readily permeates cellular membranes.[1][2] Upon entering the acidic environment of the lysosome (pH 4.5-5.0), it becomes protonated.[1][2] This protonation traps this compound within the lysosome, leading to its accumulation at concentrations significantly higher than in the cytoplasm.[2] This process, known as lysosomotropism, has two main consequences:

-

Elevation of Lysosomal pH: The accumulation of the protonated, basic this compound molecules buffers the lysosomal protons, leading to an increase in the luminal pH.[2][10][11]

-

Inhibition of Lysosomal Hydrolases: Lysosomal enzymes are acid hydrolases that function optimally at a low pH.[10] By raising the lysosomal pH, this compound inhibits the activity of these enzymes, thereby preventing the degradation of cargo delivered to the lysosome.[2][12]

Impairment of Autophagosome-Lysosome Fusion

While pH alteration is a significant factor, a growing body of evidence points to the impairment of the fusion between autophagosomes and lysosomes as the primary mechanism of this compound-induced autophagy inhibition.[1][2][3][4][5][6][7] This fusion process is a critical step in the autophagic pathway, and its disruption leads to the accumulation of autophagosomes.[2] The precise molecular players involved in this inhibition are still under investigation, but it is thought to be linked to the broader disruptive effects of this compound on intracellular trafficking.

Disruption of the Golgi and Endo-lysosomal Systems

Recent studies have revealed that this compound induces a severe disorganization of the Golgi apparatus and the endo-lysosomal system.[1][2][3][4][5][6][7][8][9] This disruption is considered a key contributor to the impairment of autophagosome-lysosome fusion.[1][2][3][4][5][6][7] The Golgi apparatus plays a crucial role in processing and sorting proteins and lipids destined for other organelles, including lysosomes.[8] By affecting the Golgi, this compound may interfere with the proper trafficking of components essential for the fusion machinery.[8]

Quantitative Data on this compound's Effects

The effective concentration of this compound for autophagy inhibition varies depending on the cell type and experimental conditions. The following tables summarize representative quantitative data from various studies.

Table 1: Effects of this compound on Autophagy Markers in Various Cell Lines

| Cell Line | This compound Concentration | Treatment Duration | Observed Effect |

| Human Microvascular Endothelial Cells (HMEC-1) | 10 µM and 30 µM | Not Specified | Significant increase in LC3-positive structures.[9] |

| PC3 (Prostate Cancer) | Not Specified | 24 hours | Increased accumulation of LC3B-II.[13] |

| SCC25 and CAL27 (Oral Squamous Cell Carcinoma) | 10 µM and 30 µM | 24 hours | Dose-dependent increase in LC3-II accumulation.[14] |

| Breast Cancer Cell Lines (MCF7, SKBR3, MDAMB231, MDAMB468) | 10 µM | 24 hours | Accumulation of LC3-II and p62/SQSTM1.[15] |

| Renal Cancer Cell Lines (RXF393, SN12C) | IC50 values determined | 72 hours | Dose-dependent inhibition of cell growth.[16] |

| Lung Carcinoid Cell Line (NCI-H727) | Not Specified | 48 hours | Increased LC3-II levels, indicating autophagosome accumulation.[17] |

| Amelanotic Melanoma Cells (C32, A-375) | Not Specified | Not Specified | Significant increase in LC3B and LC3A/B protein levels.[16] |

Table 2: IC50 Values of this compound in Different Cancer Cell Lines

| Cell Line | IC50 Value |

| Mel Z (Melanoma) | Not specified, but used in combination studies.[18] |

| Mel IL (Melanoma) | Not specified, but used in combination studies.[18] |

| Mel MTP (Melanoma) | Not specified, but used in combination studies.[18] |

| RXF393 (Renal) | ~40 µM[16] |

| SN12C (Renal) | ~35 µM[16] |

Experimental Protocols

To study the effects of this compound on autophagy, several key experimental protocols are employed.

Western Blotting for LC3-II and p62 (Autophagic Flux Assay)

This is the most common method to quantify autophagic flux. It measures the accumulation of LC3-II and p62, a protein that is selectively degraded by autophagy.[12][19]

Methodology:

-

Cell Culture and Treatment: Plate cells to be 60-80% confluent at the time of the experiment. Treat cells with the desired concentration of this compound for a specified duration (typically 2-6 hours for flux measurements). Include appropriate controls (untreated cells, cells treated with an autophagy inducer).[20]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[12]

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel (12-15% for optimal LC3 separation).[12]

-

Transfer proteins to a PVDF or nitrocellulose membrane.[10]

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[10]

-

Incubate with primary antibodies against LC3 and p62 overnight at 4°C.[12]

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[12]

-

-

Detection and Analysis:

-

Detect bands using an enhanced chemiluminescence (ECL) substrate.[10]

-

Quantify band intensities using densitometry software. Normalize LC3-II and p62 levels to a loading control (e.g., GAPDH or β-actin).[10]

-

An increase in both LC3-II and p62 levels upon this compound treatment indicates a block in autophagic flux.[12]

-

Tandem mRFP-GFP-LC3 Fluorescence Microscopy

This fluorescence microscopy-based assay allows for the visualization of autophagosome maturation into autolysosomes.[21][22][23]

Methodology:

-

Cell Transfection/Transduction: Use cells stably or transiently expressing the mRFP-GFP-LC3 construct.[21]

-

Cell Culture and Treatment: Seed cells on coverslips.[21] Treat with this compound as required.

-

Cell Fixation and Mounting: Fix cells with 4% paraformaldehyde, wash, and mount on slides.[21]

-

Fluorescence Microscopy:

-

Image cells using a fluorescence microscope with appropriate filters for GFP (green) and mRFP (red).[22]

-

Interpretation:

-

Autophagosomes (neutral pH): Appear as yellow puncta (GFP and mRFP colocalization).[23]

-

Autolysosomes (acidic pH): Appear as red puncta (GFP is quenched in the acidic environment).[23]

-

This compound Treatment: Results in an accumulation of yellow puncta and a decrease in red puncta, indicating a block in autophagosome-lysosome fusion.[2]

-

-

Lysosomal pH Measurement

To directly assess this compound's effect on lysosomal acidity, fluorescent pH-sensitive dyes are used.[24][25][26][27]

Methodology using LysoSensor Dyes:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Dye Loading: Incubate cells with a ratiometric dye like LysoSensor Yellow/Blue DND-160 according to the manufacturer's protocol.[3][25]

-

Fluorescence Measurement:

-

Analysis: Compare the pH between control and this compound-treated cells. A shift towards a more neutral pH confirms the alkalinizing effect of this compound.

Conclusion

This compound is a potent inhibitor of the late stages of autophagy. Its primary mechanism involves the impairment of autophagosome-lysosome fusion, which is likely a consequence of its broader disruptive effects on the Golgi and endo-lysosomal systems.[1][2][3][4][5][6][7] While it also elevates lysosomal pH, the blockage of fusion appears to be the more dominant effect.[2] The accumulation of autophagosomes and key autophagy-related proteins like LC3-II and p62 serves as a reliable indicator of its inhibitory action.[12][19] A thorough understanding of its multifaceted mechanism is crucial for the accurate interpretation of experimental results and for its continued use as a tool in autophagy research and as a potential therapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. listserv.it.northwestern.edu [listserv.it.northwestern.edu]

- 4. This compound inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.rug.nl [research.rug.nl]

- 6. Item - this compound inhibits autophagic flux by decreasing autophagosome-lysosome fusion - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 7. researchgate.net [researchgate.net]

- 8. Janus sword actions of this compound and hydroxythis compound against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. academic.oup.com [academic.oup.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Inhibition of autophagy by this compound prevents resistance to PI3K/AKT inhibitors and potentiates their antitumor effect in combination with paclitaxel in triple negative breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Autophagy inhibitors this compound and LY294002 enhance temozolomide cytotoxicity on cutaneous melanoma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. proteolysis.jp [proteolysis.jp]

- 22. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Lysosomal pH measurement using LysoSensor and LysoTracker [bio-protocol.org]

- 25. Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Dual-emission ratiometric measurement of lysosomal pH using LysoSensor™ Yellow/Blue dextran. | Thermo Fisher Scientific - TW [thermofisher.com]

- 27. mdpi.com [mdpi.com]

Experimental Protocol: Racemic Chloroquine Synthesis

This protocol is adapted from established industrial synthesis methods.

Materials:

-

4,7-dichloroquinoline

-

N¹,N¹-diethylpentane-1,4-diamine (novaldiamine)

-

Sodium sulfite

-

N,N-diisopropylethylamine (DIPEA)

-

Isopropanol

-

Sodium hydroxide solution

-

Isopropyl acetate or toluene

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Petroleum ether or ethanol for recrystallization

Procedure:

-

Reaction Setup: To a suitable reaction vessel, add 4,7-dichloroquinoline (1.0 mol), sodium sulfite (e.g., 0.1 mol), and N,N-diisopropylethylamine (e.g., 0.15 mol) in isopropanol.

-

Dissolution: Heat the mixture with stirring until all solids are completely dissolved.

-

Addition of Side Chain: Slowly add N¹,N¹-diethylpentane-1,4-diamine (1.05 mol) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or HPLC is recommended).

-

Work-up: After cooling, pour the reaction mixture into water. Adjust the pH to >10 using a sodium hydroxide solution to ensure the chloroquine base is not protonated.

-

Extraction: Extract the aqueous phase multiple times with an organic solvent such as isopropyl acetate or toluene.

-

Washing: Combine the organic layers and wash with water until the aqueous layer is neutral.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound base.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., petroleum ether or ethanol) to obtain purified racemic this compound base.

Enantioselective Synthesis of this compound

For many research applications, particularly those investigating stereospecific interactions with biological targets, enantiomerically pure forms of this compound are required. The two primary strategies to achieve this are the resolution of the racemic mixture and asymmetric synthesis.

A. Chiral Resolution of Racemic this compound

This approach involves separating the (S)-(+)- and (R)-(-)-enantiomers from the racemic base. While classical resolution can be achieved by forming diastereomeric salts with a chiral acid, preparative chiral High-Performance Liquid Chromatography (HPLC) is a more direct and efficient method.

System and Column:

-

A preparative HPLC system equipped with a polysaccharide-based chiral stationary phase column, such as a CHIRALPAK AY-H, is effective for separating this compound enantiomers.

Mobile Phase:

-

A typical mobile phase consists of a mixture of n-hexane, isopropanol, and diethylamine, for example, in a ratio of 85:15:0.1 (v/v/v). The mobile phase should be thoroughly degassed before use.

Procedure:

-

Sample Preparation: Dissolve the purified racemic this compound base in the mobile phase to a suitable concentration (e.g., ~24 mg/mL).

-

Injection: Inject the solution onto the chiral HPLC column.

-

Elution: Run the separation using a flow rate of approximately 1.0 mL/min and monitor the elution of the enantiomers using a UV detector at 254 nm.

-

Fraction Collection: Collect the fractions corresponding to each eluting enantiomer as they exit the detector.

-

Isolation: Combine the fractions for each respective enantiomer and remove the solvent under reduced pressure to obtain the separated, enantiomerically enriched this compound.

B. Asymmetric Synthesis

A more advanced approach is the asymmetric synthesis of the chiral side chain, (S)-1-diethylamino-4-aminopentane, which is then condensed with 4,7-dichloroquinoline. This avoids the resolution step and can be more efficient for producing a single enantiomer.

This method utilizes an asymmetric reductive amination reaction.

Materials:

-

5-(N,N-diethylamino)-2-pentanone

-

(S)-α-methylbenzylamine

-

Lewis acid (e.g., titanium isopropoxide)

-

Reducing agent (e.g., sodium borohydride or catalytic hydrogenation)

-

Palladium on carbon (Pd/C) for debenzylation

Procedure:

-

Chiral Imine Formation: React 5-(N,N-diethylamino)-2-pentanone with (S)-α-methylbenzylamine in the presence of a Lewis acid (e.g., titanium isopropoxide) to form a chiral imine intermediate.

-

Diastereoselective Reduction: Reduce the imine intermediate using a suitable reducing agent. The chiral auxiliary ((S)-α-methylbenzylamine) directs the hydride attack, leading to a diastereomeric excess of the (S,S)-amine.

-

Removal of Chiral Auxiliary: Remove the α-methylbenzyl group via catalytic hydrogenation (debenzylation) using a catalyst like palladium on carbon (Pd/C). This step yields the enantiomerically enriched (S)-1-diethylamino-4-aminopentane.

-

Final Condensation: Condense the resulting chiral side chain with 4,7-dichloroquinoline as described in the racemic synthesis protocol to yield (S)-chloroquine.

Workflow for Racemic and Asymmetric Synthesis of this compound.

Synthesis of this compound Derivatives

The development of this compound derivatives is driven by several key objectives: overcoming resistance in malaria, enhancing efficacy, reducing toxicity, and repurposing the quinoline scaffold for other therapeutic areas like cancer and inflammatory diseases. Modifications typically target the quinoline core or, more commonly, the aliphatic side chain.

Structure-Activity Relationship (SAR)

Understanding the SAR of 4-aminoquinolines is crucial for rational drug design. Key findings include:

-

7-Chloro Group: An electron-withdrawing group, such as chlorine, at the 7-position of the quinoline ring is essential for optimal antimalarial activity. Replacing it with an electron-donating group like a methyl group results in a complete loss of activity.

-

4-Amino Linkage: The nitrogen atom of the 4-amino group is crucial for the drug's basic nature and its ability to bind heme.

-

Aliphatic Side Chain: The length and nature of the spacer between the two nitrogen atoms in the side chain are sensitive to parasite resistance. Derivatives with shorter or longer chains can retain activity against resistant strains. The terminal tertiary amine is also considered important for activity.

Strategies for Derivative Synthesis

A. Side Chain Modification

A common strategy involves modifying the side chain of hydroxythis compound. This can be achieved by first converting the hydroxyl group into a good leaving group, such as a chloride, and then performing a nucleophilic substitution.

This protocol describes the synthesis of aminated derivatives by modifying the side chain.

Step 1: Chlorination of Hydroxythis compound

-

Dissolve hydroxythis compound (1.0 eq) in dichloromethane (DCM) at 0°C.

-

Add thionyl chloride (SOCl₂) dropwise.

-

Stir the mixture at room temperature for 2 hours.

-

Concentrate the mixture in vacuo. Add ethanol and concentrate again (repeat twice) to remove excess SOCl₂ and yield the chlorinated intermediate (N¹-(2-chloroethyl)-N⁴-(7-chloroquinolin-4-yl)-N¹-ethylpentane-1,4-diamine). This intermediate is often used directly in the next step without further purification.

Step 2: Amination

-

Dissolve the chlorinated intermediate (1.0 eq) in ethanol.

-

Add the desired amine (e.g., a solution of NH₃ in methanol, or a protected diamine) and a base like diisopropylethylamine (DIPEA).

-

Heat the mixture in a sealed tube (e.g., at 80°C) for several hours.

-

Concentrate the mixture in vacuo. If a protecting group (like Boc) was used, it is subsequently removed, typically with an acid like trifluoroacetic acid (TFA) in DCM.

-

Purify the final product using column chromatography.

B. "Reversed this compound" Derivatives

To combat resistance, hybrid molecules known as "reversed chloroquines" have been designed. These compounds link the 4-aminoquinoline core to a bulky aromatic group, often derived from known resistance-reversal agents.

Quantitative Data on this compound and Derivatives

The efficacy of this compound and its derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) against various parasite strains or cell lines.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₈H₂₆ClN₃ | |

| Molecular Weight | 319.9 g/mol | |

| Physical Appearance | White to slightly yellow crystalline powder | |

| Melting Point | 87°C | |

| Solubility | Very slightly soluble in water |

| Chiral Centers | 1 | |

Table 2: In Vitro Antiplasmodial Activity of Selected this compound Derivatives

| Compound | P. falciparum Strain | IC₅₀ (nM) | Resistance Index* | Reference |

|---|---|---|---|---|

| This compound | HB3 (Sensitive) | - | - | |

| This compound | Dd2 (Resistant) | - | - | |

| Compound 11 | Dd2 (Resistant) | Submicromolar | Low | |

| Compound 15 | Dd2 (Resistant) | Submicromolar | Low | |

| Compound 24 | Dd2 (Resistant) | Submicromolar | Low | |

| SKM13 | CQ-Resistant Strain | - | 1.28-fold more effective than CQ |

Resistance Index is a measure of the compound's effectiveness against resistant strains compared to sensitive ones. Note: Specific IC₅₀ values were not consistently provided in the search results, but the relative activities were described.

Table 3: Immunosuppressive Activity of Aminothis compound Derivatives

| Compound | T-Cell Proliferation IC₅₀ (μM) | B-Cell Proliferation IC₅₀ (μM) | Reference |

|---|---|---|---|

| This compound | 15.27 | 14.59 | |

| Hydroxythis compound | 18.20 | 14.16 | |

| Compound 9 | Significantly improved vs. CQ/HCQ | Significantly improved vs. CQ/HCQ | |

| Compound 10 | Significantly improved vs. CQ/HCQ | Significantly improved vs. CQ/HCQ | |

| Compound 11 | Significantly improved vs. CQ/HCQ | Significantly improved vs. CQ/HCQ |

| Compound 15 | 1.32 | 1.44 | |

Signaling Pathways and Mechanism of Action

This compound's therapeutic effects are underpinned by its ability to interfere with several key cellular pathways.

Antimalarial Mechanism of Action

The primary antimalarial action of this compound occurs within the acidic digestive vacuole of the Plasmodium parasite.

-

Accumulation: As a weak base, this compound diffuses into the parasite's acidic digestive vacuole, where it becomes protonated and trapped, leading to its accumulation.

-

Heme Detoxification Inhibition: During hemoglobin digestion, the parasite releases toxic free heme. To protect itself, the parasite polymerizes this heme into a non-toxic crystalline form called hemozoin, a process mediated by the enzyme heme polymerase.

-

Toxicity: this compound binds to heme, forming a complex that prevents its polymerization into hemozoin. The buildup of this toxic complex leads to oxidative stress, membrane damage, and ultimately, lysis and death of the parasite.

Inhibition of hemozoin formation by this compound.

Autophagy Inhibition

In mammalian cells, this compound's ability to act as a lysosomotropic agent is central to its anticancer and immunomodulatory effects.

-

Lysosomal Accumulation: Similar to its action in the parasite vacuole, this compound accumulates in the acidic lysosomes of mammalian cells.

-

pH Increase: The accumulation of the protonated drug raises the lysosomal pH, inhibiting the activity of acid-dependent hydrolases.

-

Fusion Blockade: This disruption impairs the fusion of autophagosomes with lysosomes, which is a critical final step in the autophagy pathway.

-

Cellular Effects: The inhibition of this cellular recycling process can lead to the accumulation of damaged proteins and organelles, ultimately triggering apoptosis (programmed cell death) in cancer cells or modulating immune responses.

Blockade of autophagosome-lysosome fusion by this compound.

Modulation of Inflammatory Pathways

This compound and its derivatives exert significant immunomodulatory effects, which are exploited in the treatment of autoimmune diseases. These effects are mediated through interference with multiple signaling pathways.

-

Toll-Like Receptor (TLR) Signaling: this compound can inhibit the signaling of endosomal TLRs (like TLR7 and TLR9), which are crucial for the recognition of nucleic acids and the subsequent production of pro-inflammatory cytokines like type I interferons. This is thought to be a key mechanism in its treatment of SLE.

-

NF-κB Signaling: The nuclear factor kappa B (NF-κB) pathway is a central regulator of inflammation. While some studies suggest this compound can inhibit this pathway, others have found that by causing autophagosome accumulation, it can lead to the upregulation of the p62 protein, which in turn activates NF-κB signaling, potentially contributing to therapeutic resistance in some cancers.

-

Cytokine Production: this compound can reduce the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and IL-6.

Proposed NF-κB inhibition pathway in ATLL cells.

Conclusion

This compound remains a molecule of significant scientific interest, extending far beyond its original application as an antimalarial agent. The synthetic pathways to access both racemic and enantiomerically pure this compound are well-established, providing a solid foundation for medicinal chemistry exploration. The development of derivatives, guided by an understanding of its structure-activity relationships and diverse mechanisms of action, continues to be a promising strategy to combat drug resistance and repurpose this versatile scaffold for complex diseases. The ongoing research into its effects on fundamental cellular processes like autophagy and inflammatory signaling ensures that the 4-aminoquinoline core will remain a relevant and valuable tool for drug discovery and development professionals.

Chloroquine's Cellular Journey: An In-depth Technical Guide to its Uptake and Lysosomotropic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroquine (CQ), a 4-aminoquinoline derivative, has a long-standing history as an antimalarial and anti-inflammatory agent. Its utility in the research setting, particularly as a modulator of lysosomal function, has made it an invaluable tool for studying a variety of cellular processes, most notably autophagy. This technical guide provides a comprehensive overview of the core mechanisms governing this compound's cellular uptake and its profound lysosomotropic properties. We will delve into the quantitative aspects of its accumulation within the lysosome, its impact on lysosomal pH, and the downstream consequences for key signaling pathways. Detailed experimental protocols for quantifying these effects are provided, alongside visual representations of the underlying molecular interactions and experimental workflows to facilitate a deeper understanding and practical application of this versatile compound in a research and drug development context.

Core Mechanism: Cellular Uptake and Lysosomotropism

This compound's biological activities are intrinsically linked to its chemical nature as a diprotic weak base. This characteristic allows it to readily diffuse across cellular membranes in its uncharged state. Upon encountering the acidic environment of the lysosome (pH 4.5-5.0), this compound becomes protonated.[1][2] This protonation effectively traps the molecule within the organelle, leading to its accumulation at concentrations that can be over 100-fold higher than in the cytoplasm.[2] This phenomenon, known as lysosomotropism, is central to its mechanism of action.

The massive influx and accumulation of the protonated, membrane-impermeable form of this compound buffers the lysosomal protons, resulting in an elevation of the intralysosomal pH.[2] This disruption of the normal acidic environment of the lysosome has several critical downstream effects, including the inhibition of pH-dependent lysosomal hydrolases and the impairment of the fusion between autophagosomes and lysosomes.[3]

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data regarding the cellular uptake, lysosomal accumulation, and pH-altering effects of this compound across various cell types and experimental conditions.

Table 1: Cellular Uptake and Accumulation of this compound

| Cell Type/System | This compound Concentration | Incubation Time | Observed Effect | Reference |

| Chang Liver Cells | Not Specified (using [3H]CQ) | Rapid | Rapid accumulation, reduced to ~10% by NaN3 and cytochalasin B | [2] |

| Chang Liver Cells | Not Specified (using [3H]CQ) | Not Specified | 2-3 times more accumulation in sucrose-containing medium | [2] |

| Rat Hepatocytes | 120-360 nM (therapeutic) | Not Specified | Accumulation ratio of 795 +/- 33 | [4] |

| Nonviable Rat Hepatocytes | 120-360 nM (therapeutic) | Not Specified | Accumulation ratio of 12.4 +/- 0.5 | [4] |

| Plasmodium falciparum | 50 nM ([3H]CQ) | Varied | Saturable uptake observed | [5] |

Table 2: Effect of this compound on Lysosomal pH

| Cell Type/System | This compound Concentration | Incubation Time | Observed Effect on Lysosomal pH | Reference |

| Rat Hepatocytes (in vivo) | Not Specified | 1 hour | Increase in lysosomal pH, returning to baseline by 3 hours | [6] |

| HL-1 Cardiac Myocytes | 3 µM | 2 hours | Significantly reduced uptake of LysoTracker Red, indicating alkalinization | [7] |

| U2OS Cells | 100 µM | Not Specified | No major effect on lysosomal acidity as measured by LysoTracker Red | [8] |

| Human Microvascular Endothelial Cells (HMEC-1) | 30 µM | Not Specified | Decreased LysoTracker intensity, suggesting neutralization | [9] |

| General | Not Specified | Not Specified | Cytosol acidification by 0.2–0.4 pH units within 1 hour |

Key Signaling Pathways Modulated by this compound

This compound's disruption of lysosomal function has significant repercussions for several critical signaling pathways.

Autophagy

By inhibiting the fusion of autophagosomes with lysosomes, this compound effectively blocks the final degradation step of autophagy.[3] This leads to the accumulation of autophagosomes and autophagy-related proteins like LC3-II and p62/SQSTM1.[2]

mTOR Signaling

The mechanistic target of rapamycin (mTOR) pathway is a central regulator of cell growth and metabolism, and its activity is closely linked to lysosomal function. This compound has been shown to inhibit mTORC1 signaling. This is thought to occur, in part, by disrupting the localization of mTORC1 to the lysosomal surface, a critical step for its activation.

Inflammatory Pathways

This compound exhibits anti-inflammatory properties primarily by inhibiting endosomal Toll-like receptor (TLR) signaling, particularly TLR3, TLR7, TLR8, and TLR9. By increasing the pH of endosomes, this compound interferes with the acidic environment required for TLR activation. This, in turn, suppresses downstream signaling cascades, such as the NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. This compound-3H: mechanism of uptake by Chang liver cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cellular Uptake of this compound Is Dependent on Binding to Ferriprotoporphyrin IX and Is Independent of NHE Activity in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound bioassay using malaria microcultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. In vitro Autophagy Modulation with this compound: Some Lessons to Learn [gavinpublishers.com]

- 8. This compound-induced phospholipid fatty liver. Measurement of drug and lipid concentrations in rat liver lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

chloroquine as a lysosomotropic agent and its cellular consequences

Chloroquine as a Lysosomotropic Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This compound (CQ), a well-established 4-aminoquinoline drug, is extensively utilized in research as a potent lysosomotropic agent and a late-stage inhibitor of autophagy.[1][2] Its fundamental mechanism of action is centered on its ability to accumulate within lysosomes, leading to a cascade of cellular events stemming from lysosomal dysfunction. This guide provides a detailed examination of the molecular mechanisms of this compound, summarizes key quantitative data on its cellular effects, presents detailed experimental protocols for its study, and includes visualizations of the critical pathways and workflows involved.

Core Mechanism of Action: Lysosomotropism and Its Consequences

The defining characteristic of this compound is its lysosomotropism—the tendency to accumulate in the acidic environment of the lysosome.[1]

1.1. Lysosomal Sequestration and pH Neutralization

This compound is a diprotic weak base that, in its uncharged state, can freely permeate biological membranes.[1] Upon entering the acidic lumen of the lysosome (pH ≈ 4.5-5.0), the molecule becomes protonated.[1][3] This protonation traps this compound within the organelle, leading to its accumulation at concentrations that can be over 100 times higher than in the cytoplasm.[1] This massive influx of a weak base buffers the lysosomal protons, causing a significant elevation of the intralysosomal pH.[1][3][4]

1.2. Primary Cellular Consequences of Elevated Lysosomal pH

The increase in lysosomal pH induced by this compound has two immediate and critical consequences:

-

Inhibition of Lysosomal Hydrolases: Lysosomal enzymes, such as cathepsins, are acid hydrolases that require a low pH for optimal activity. By raising the luminal pH, this compound significantly inhibits the catalytic activity of these enzymes, preventing the breakdown of macromolecules.[1][5][6]

-

Impairment of Autophagosome-Lysosome Fusion: A primary mechanism by which this compound blocks the autophagic pathway is by inhibiting the fusion of autophagosomes with lysosomes to form functional autolysosomes.[1][2][7] While the precise molecular details are still under investigation, this fusion impairment is a major contributor to the blockage of autophagic flux and may be linked to a broader disorganization of the Golgi and endo-lysosomal systems.[1][7]

This blockade at the terminal stage of autophagy leads to the cellular accumulation of autophagosomes and key autophagy marker proteins like LC3-II and p62/SQSTM1.[1][2]

Downstream Cellular Consequences

The primary disruption of lysosomal function triggers a wide range of secondary cellular effects.

2.1. Inhibition of Autophagic Flux

This compound is a widely used inhibitor of autophagic flux. By preventing the degradation of autophagosomal contents, it leads to the accumulation of autophagosomes. This is often observed as an increase in the levels of the lipidated form of LC3 (LC3-II) and the autophagy receptor p62. It is crucial to distinguish this accumulation from an induction of autophagy; CQ blocks the final degradation step.[1][2][5]

2.2. Disruption of mTORC1 Signaling

The mechanistic Target of Rapamycin Complex 1 (mTORC1) is a critical regulator of cell growth and metabolism, and its activity is tightly linked to lysosomal function. The lysosome serves as a scaffold for mTORC1 activation by amino acids. By disrupting lysosomal function and pH, this compound can inhibit mTORC1 signaling.[3][8] This effect appears to be due to the general lysosomal dysfunction and accumulation of storage material rather than a direct effect on amino acid sensing.[3] Some studies suggest CQ inhibits the ATP-P2X4-mTOR axis by altering lysosomal pH, which in turn suppresses P2X4 receptor activity.[8][9][10]

2.3. Lysosomal Membrane Permeabilization (LMP) and Cell Death

At higher concentrations or upon prolonged exposure, the massive accumulation of this compound can lead to lysosomal swelling and destabilization of the lysosomal membrane, a process known as Lysosomal Membrane Permeabilization (LMP).[11][12] LMP results in the release of cathepsins and other hydrolases from the lysosomal lumen into the cytosol.[12][13] Once in the cytosol, these proteases can cleave various substrates, including the pro-apoptotic protein Bid, leading to mitochondrial outer membrane permeabilization (MOMP), caspase activation, and ultimately, apoptotic or necrotic cell death.[12][14]

Quantitative Data Summary

The effects of this compound are dose-dependent. The following table summarizes typical concentrations and observed quantitative effects from various studies.

| Parameter | Cell Line / System | This compound Concentration | Observed Effect | Reference |

| Lysosomal pH | 4T1 Breast Cancer Cells | 25 µM | Significant increase in lysosomal pH, comparable to 1 µM Bafilomycin A1. | [8] |

| mTORC1 Signaling | 4T1 Breast Cancer Cells | 1 µM - 50 µM | Significant, dose-dependent inhibition of ribosomal protein S6 phosphorylation. | [8] |

| Cell Death | ARPE-19 Cells | 120 µM (24 hours) | Significant increase in LDH release (cytotoxicity). | [2] |

| Autophagy Marker | ARPE-19 Cells | 60 µM (24 hours) | Marked increase in LC3-II and p62 protein levels. | [2] |

| LMP Induction | U2OS Osteosarcoma Cells | 25 µM | When combined with other agents, significantly induces Galectin-3 puncta (marker of LMP). | [15] |

| Chemosensitization | A549 Lung Cancer Cells | 25 µM - 50 µM | Restores sensitivity to cisplatin in resistant cells. | [13] |

Experimental Protocols

4.1. Protocol: Measurement of Lysosomal pH using a Ratiometric Dye

This protocol describes the use of a ratiometric fluorescent probe, such as LysoSensor™ Yellow/Blue DND-160, to quantify changes in lysosomal pH.

-

Cell Culture: Plate cells (e.g., HeLa, U2OS) on glass-bottom dishes suitable for live-cell imaging. Allow cells to adhere overnight.

-

Treatment: Treat cells with the desired concentration of this compound (e.g., 25-50 µM) or vehicle control for a specified time (e.g., 4-24 hours). Include a positive control like Bafilomycin A1 (100 nM).

-

Dye Loading: Remove media and wash cells once with pre-warmed Live Cell Imaging Solution. Add pre-warmed media containing the LysoSensor™ probe (typically 1 µM) and incubate for 5-10 minutes at 37°C.

-

Imaging: Wash cells twice with imaging solution. Acquire images using a fluorescence microscope equipped with two emission filters. For LysoSensor™ Yellow/Blue, excite at ~360 nm and collect emission at ~450 nm (blue) and ~530 nm (yellow).

-

Analysis: Acidic lysosomes will fluoresce predominantly yellow, while neutralized lysosomes will shift to blue fluorescence. Calculate the ratio of the yellow to blue fluorescence intensity on a per-lysosome or per-cell basis. A decrease in the yellow/blue ratio indicates an increase in lysosomal pH.

4.2. Protocol: Autophagy Flux Assay using Western Blot

This protocol measures the accumulation of LC3-II to assess the block in autophagic flux.

-

Cell Culture and Treatment: Plate cells in a 6-well plate. Treat cells with this compound (e.g., 50 µM) for various time points (e.g., 2, 4, 8, 24 hours). A crucial control is to treat cells with an autophagy inducer (e.g., starvation media) with and without this compound.

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, collect lysates, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Determine protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Western Blot: Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer. Separate proteins on a 12-15% SDS-PAGE gel. Transfer proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against LC3 (detects both LC3-I and LC3-II) and p62 overnight at 4°C. Also probe for a loading control (e.g., β-actin or GAPDH).

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect signal using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensity for LC3-II and p62. Normalize to the loading control. A significant increase in the LC3-II/Actin ratio in this compound-treated cells indicates a block in autophagic flux.

4.3. Protocol: Detection of Lysosomal Membrane Permeabilization (LMP)

This protocol uses immunofluorescence to detect the translocation of Galectin-3 to damaged lysosomes, a hallmark of LMP.

-

Cell Culture: Plate cells expressing mCherry-Galectin-3 (or transfect them) on glass coverslips.

-

Treatment: Treat cells with a high concentration of this compound (e.g., 50-100 µM) or a known LMP inducer like L-leucyl-L-leucine methyl ester (LLOMe) as a positive control.

-

Fixation and Staining: After treatment (e.g., 8-16 hours), wash cells with PBS. Fix with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.1% Triton X-100 if needed for co-staining. To visualize lysosomes, co-stain with an antibody against a lysosomal membrane protein like LAMP1.

-

Imaging: Mount coverslips and acquire images using a confocal microscope.

-

Analysis: In healthy cells, mCherry-Galectin-3 shows a diffuse cytosolic signal. Upon LMP, Galectin-3 is recruited to the damaged, leaky lysosomes, appearing as distinct, bright red puncta that co-localize with the LAMP1 signal. Quantify the number of cells with >5 Galectin-3 puncta to score for LMP.[15]

References

- 1. benchchem.com [benchchem.com]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. This compound and bafilomycin A mimic lysosomal storage disorders and impair mTORC1 signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. invivogen.com [invivogen.com]

- 5. Frontiers | Overcoming Chemoresistance: Altering pH of Cellular Compartments by this compound and Hydroxythis compound [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. This compound Enhances Chemosensitivity of Breast Cancer via mTOR Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Lysosomotropism depends on glucose: a this compound resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. This compound-mediated radiosensitization is due to the destabilization of the lysosomal membrane and subsequent induction of cell death by necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Triarylpyridine Compounds and this compound Act in Concert to Trigger Lysosomal Membrane Permeabilization and Cell Death in Cancer Cells [mdpi.com]

Foundational Research on Chloroquine's Immunomodulatory Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroquine (CQ), a synthetic 4-aminoquinoline drug, has a long-standing history in the treatment and prophylaxis of malaria.[1] Beyond its antimalarial properties, this compound and its derivative, hydroxythis compound (HCQ), are recognized for their significant immunomodulatory and anti-inflammatory effects.[1][2][3] This has led to their clinical use in the management of autoimmune diseases such as systemic lupus erythematosus and rheumatoid arthritis.[1][3] The immunomodulatory actions of this compound are multifaceted, stemming from its ability to accumulate in acidic intracellular compartments like lysosomes and endosomes, leading to a cascade of downstream effects that collectively temper inflammatory responses.[1][3]

This technical guide provides an in-depth overview of the foundational research on this compound's immunomodulatory effects. It details the core mechanisms of action, provides structured quantitative data from key studies, outlines experimental protocols for investigating its effects, and presents visual diagrams of the critical signaling pathways involved.

Core Mechanisms of Immunomodulation

This compound's immunomodulatory effects are primarily driven by its lysosomotropic nature. As a weak base, it freely diffuses across cellular membranes and accumulates in acidic organelles, such as lysosomes and endosomes, where it becomes protonated and trapped, leading to an increase in the intra-organellar pH.[3][4] This disruption of pH homeostasis interferes with several key immunological processes.

Inhibition of Toll-Like Receptor (TLR) Signaling

Toll-like receptors are crucial for the innate immune system's recognition of pathogen-associated molecular patterns (PAMPs).[2] Endosomal TLRs, such as TLR3, TLR7, TLR8, and TLR9, require an acidic environment for proper function.[4] By increasing the pH of endosomes, this compound inhibits the activation of these TLRs, thereby reducing the downstream production of pro-inflammatory cytokines and type I interferons.[2][4] Specifically, this compound has been shown to block the recognition of microbial DNA patterns by TLR9.

dot

Caption: Inhibition of TLR9 Signaling by this compound.

Suppression of Antigen Presentation

Antigen-presenting cells (APCs) process and present antigens to T lymphocytes, a critical step in initiating adaptive immune responses.[2] This process involves the degradation of protein antigens within lysosomes and the loading of the resulting peptides onto Major Histocompatibility Complex (MHC) class II molecules.[5] By raising the lysosomal pH, this compound inhibits the activity of acidic proteases required for antigen processing, thereby impairing the presentation of antigens to CD4+ T cells.[5]

Modulation of Autophagy

Autophagy is a cellular process for the degradation and recycling of cellular components.[6] this compound is a well-known inhibitor of the late stages of autophagy.[7] It prevents the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes.[6][8] This blockage of autophagic flux can have various downstream consequences, including the modulation of inflammatory signaling and cell death pathways.[7]

dot

Caption: Inhibition of Autophagy by this compound.

Inhibition of Inflammasome Activation

Inflammasomes are multiprotein complexes that play a key role in the innate immune system by activating inflammatory caspases, such as caspase-1, leading to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[9] this compound has been shown to inhibit the activation of the NLRP3 inflammasome, although the precise mechanisms are still under investigation.[9][10] This inhibition contributes to its anti-inflammatory effects by reducing the production of key inflammatory mediators.

dot

Caption: Inhibition of NLRP3 Inflammasome by this compound.

Quantitative Data on Immunomodulatory Effects

The following tables summarize quantitative data from various studies on the effects of this compound on immune responses.

Table 1: Effect of this compound on Cytokine Production

| Cell Type | Stimulant | Cytokine | This compound Concentration | % Inhibition (approx.) | Reference |

| Human Whole Blood | Endotoxin | TNF-α | 10 µM | 50% | [11] |

| Human Whole Blood | Endotoxin | IL-1β | 10 µM | 60% | [11] |

| Human Whole Blood | Endotoxin | IL-6 | 10 µM | 70% | [11] |

| Human PBMC | PHA | IFN-γ | 50 µM | >70% | [12] |

| RAW 264.7 | LPS | TNF-α | 10 µM | 50% | [13] |

| RAW 264.7 | LPS | IL-6 | 20 µM | Significant reduction | [14] |

| Human Lung Explants | LPS | TNF-α | 100 µM | 76% | [15] |

| Human Lung Explants | LPS | IL-6 | 100 µM | 68% | [15] |

Table 2: Effect of this compound on T Cell Proliferation and Viability

| Cell Type | Assay | This compound Concentration | Effect | Reference |

| Human PBMCs | Proliferation Assay | 30 µM | Dose-dependent inhibition | [16] |

| ATLL cell lines | MTT Assay (Viability) | 40 µM (IC50) | Inhibition of cell growth | [17] |

| ARPE-19 cells | MTT Assay (Viability) | 10-30 µg/ml | No significant effect on viability | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the immunomodulatory effects of this compound.

dot

Caption: General Workflow for Assessing this compound's Immunomodulatory Effects.

Protocol 1: In Vitro Assessment of Cytokine Production

Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines by immune cells.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., RAW 264.7).

-

Complete cell culture medium (e.g., RPMI 1640 with 10% FBS).

-

This compound stock solution.

-

Stimulant (e.g., Lipopolysaccharide (LPS) for TLR4, CpG ODN for TLR9).

-

96-well cell culture plates.

-

ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β).

Procedure:

-

Cell Seeding: Seed PBMCs or macrophages in a 96-well plate at an appropriate density (e.g., 1 x 10^5 cells/well). Allow cells to adhere overnight if using adherent cells.

-

Pre-treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours. Include a vehicle-only control.

-

Stimulation: Stimulate the cells with the appropriate ligand (e.g., 100 ng/mL LPS) for a specified time (e.g., 18-24 hours).

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

-

Cytokine Quantification: Measure the concentration of cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.

Protocol 2: Autophagy Flux Assay using LC3-II Western Blot

Objective: To measure the effect of this compound on autophagic flux by monitoring the accumulation of LC3-II.[8]

Materials:

-

Cells of interest cultured in 6-well plates.

-

This compound (typically 50 µM).

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and Western blotting apparatus.

-

Primary antibodies: anti-LC3 and a loading control (e.g., anti-β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

Procedure:

-

Cell Treatment: Treat cells with your experimental compound in the presence or absence of 50 µM this compound for the desired time (e.g., 18-24 hours). Include controls with vehicle only and this compound only.[8]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with the primary anti-LC3 antibody overnight at 4°C.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the bands using a chemiluminescent substrate.

-

Strip and re-probe the membrane for the loading control.

-

-

Analysis: Quantify the band intensities for LC3-II and the loading control. An increase in the LC3-II level in the presence of this compound indicates an active autophagic flux.[8]

Protocol 3: TLR9 Activation Reporter Assay

Objective: To determine the inhibitory effect of this compound on TLR9 signaling.

Materials:

-

HEK-Blue™ hTLR9 reporter cells (InvivoGen).[19]

-

HEK-Blue™ Detection medium (InvivoGen).[19]

-

CpG ODN (TLR9 agonist).

-

This compound.

-

96-well plates.

Procedure:

-

Cell Seeding: Plate HEK-Blue™ hTLR9 cells in a 96-well plate.[20]

-

Treatment: Add varying concentrations of this compound to the wells.

-

Stimulation: Stimulate the cells with a TLR9 agonist like CpG ODN.[21]

-

Incubation: Incubate for 16-24 hours.[1]

-

Detection: Add HEK-Blue™ Detection medium to the wells and measure the absorbance at 620-655 nm. A decrease in absorbance in this compound-treated wells indicates inhibition of TLR9 signaling.

Protocol 4: Antigen Presentation Assay

Objective: To assess the effect of this compound on the ability of APCs to present antigen to T cells.

Materials:

-

Antigen-presenting cells (APCs), e.g., bone marrow-derived dendritic cells (BMDCs).

-

Antigen-specific CD8+ T cells, e.g., OT-I T cells which recognize an ovalbumin (OVA) peptide presented by H-2Kb.[22]

-

Soluble ovalbumin (OVA) protein.

-

This compound.

-

Cell proliferation dye (e.g., CFSE).

-

Flow cytometer.

Procedure:

-

APC Treatment: Pre-incubate APCs with varying concentrations of this compound for 30 minutes.[22]

-

Antigen Pulsing: Add soluble OVA to the APCs and incubate for 1 hour to allow for antigen uptake and processing.[22]

-

Washing: Thoroughly wash the APCs to remove excess antigen and this compound.

-

Co-culture: Co-culture the antigen-pulsed APCs with CFSE-labeled OT-I T cells for 3-4 days.

-

Proliferation Analysis: Analyze T cell proliferation by measuring the dilution of CFSE using flow cytometry. A decrease in T cell proliferation in the presence of this compound indicates inhibition of antigen presentation.

Protocol 5: Inflammasome Activation Assay

Objective: To measure the effect of this compound on NLRP3 inflammasome activation.

Materials:

-

Bone marrow-derived macrophages (BMDMs).

-

LPS (priming signal).

-

ATP or Nigericin (activation signal).

-

This compound.

-

ELISA kit for IL-1β.

-

Caspase-1 activity assay kit (e.g., Caspase-Glo® 1 Inflammasome Assay).[23]

Procedure:

-

Priming: Prime BMDMs with LPS (e.g., 200 ng/mL) for 4 hours to induce the expression of pro-IL-1β and NLRP3.

-

Treatment: Treat the primed cells with different concentrations of this compound for 1 hour.

-

Activation: Activate the inflammasome with ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM) for 30-60 minutes.

-

Supernatant and Lysate Collection: Collect the cell culture supernatants and prepare cell lysates.

-

Analysis:

Conclusion

This compound exhibits a remarkable range of immunomodulatory effects, primarily by disrupting the function of acidic intracellular organelles. Its ability to inhibit TLR signaling, suppress antigen presentation, modulate autophagy, and dampen inflammasome activation underscores its therapeutic potential in a variety of inflammatory and autoimmune conditions. The experimental protocols and quantitative data presented in this guide provide a foundational framework for researchers and drug development professionals to further explore and harness the immunomodulatory properties of this versatile drug. Further research focusing on the specific molecular targets of this compound within these pathways will be crucial for the development of more targeted and effective immunomodulatory therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound and hydroxythis compound: Immunomodulatory effects in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mp.pl [mp.pl]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. Inhibition by this compound of the class II major histocompatibility complex-restricted presentation of endogenous antigens varies according to the cellular origin of the antigen-presenting cells, the nature of the T-cell epitope, and the responding T cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Best way to quantitatively measure Autophagic Flux, Novus Biologicals [novusbio.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound inhibits NLRP3 inflammasomes activation and alleviates renal fibrosis in mouse model of hyperuricemic nephropathy with aggravation by a high-fat-diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound inhibits proinflammatory cytokine release into human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antimalarial drug this compound counteracts activation of indoleamine (2,3)-dioxygenase activity in human PBMC - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound inhibits processing of tumor necrosis factor in lipopolysaccharide-stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. all-imm.com [all-imm.com]

- 15. researchgate.net [researchgate.net]

- 16. This compound’s Effect on T cell Proliferation - ATC Abstracts [atcmeetingabstracts.com]

- 17. Antitumor effects of this compound/hydroxythis compound mediated by inhibition of the NF-κB signaling pathway through abrogation of autophagic p47 degradation in adult T-cell leukemia/lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. invivogen.com [invivogen.com]

- 20. Detection of nanoparticles’ ability to stimulate toll-like receptors using HEK-Blue reporter cell lines - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. journals.asm.org [journals.asm.org]

- 23. promega.com [promega.com]

- 24. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]

The Core Anti-Cancer Mechanisms of Chloroquine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroquine (CQ), a long-established anti-malarial and anti-inflammatory agent, has garnered significant attention for its potential as an anti-cancer therapeutic. Its multifaceted mechanisms of action, primarily centered on the disruption of lysosomal function and autophagy, present a compelling case for its repurposing in oncology. This technical guide provides an in-depth exploration of the core anti-cancer mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. The information is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of this compound and its derivatives in cancer therapy.

Introduction

Tumor relapse, chemotherapy resistance, and metastasis remain significant challenges in cancer treatment.[1] A promising strategy to overcome these hurdles is the repurposing of existing drugs with well-established safety profiles. This compound and its derivative, hydroxythis compound (HCQ), have emerged as leading candidates in this arena.[1][2] These lysosomotropic agents have demonstrated the ability to induce apoptosis, inhibit the pro-survival process of autophagy, and modulate the tumor microenvironment.[1] This guide delves into the molecular underpinnings of this compound's anti-neoplastic effects.

Core Anti-Cancer Mechanisms

This compound's anti-cancer activity is not attributed to a single mode of action but rather a constellation of interconnected cellular and molecular effects. These can be broadly categorized into autophagy-dependent and autophagy-independent mechanisms.

Autophagy Inhibition

The most well-characterized anti-cancer mechanism of this compound is its ability to inhibit autophagy, a cellular process of "self-eating" that cancer cells often exploit to survive under stressful conditions such as nutrient deprivation or chemotherapy.[2][3]

Mechanism of Action: As a weak base, this compound readily diffuses across cellular and lysosomal membranes.[4] Within the acidic environment of the lysosome, it becomes protonated and trapped, leading to an increase in lysosomal pH.[4][5] This de-acidification inhibits the activity of lysosomal hydrolases and, crucially, prevents the fusion of autophagosomes with lysosomes.[6][7] The resulting accumulation of non-functional autophagosomes disrupts the recycling of cellular components, leading to cellular stress and, ultimately, cell death.[3]

Signaling Pathway:

Caption: this compound inhibits autophagy by increasing lysosomal pH, blocking autophagosome-lysosome fusion.

Lysosomotropic Action and Apoptosis Induction

Beyond autophagy inhibition, this compound's accumulation in lysosomes can lead to lysosomal membrane permeabilization (LMP).[4] This results in the release of cathepsins and other hydrolytic enzymes into the cytoplasm, which can trigger the intrinsic apoptosis pathway through mitochondrial outer membrane permeabilization and caspase activation.[4][8] this compound has also been shown to induce endoplasmic reticulum (ER) stress, which can further contribute to apoptosis.[9]

Signaling Pathway:

Caption: this compound induces apoptosis via lysosomal membrane permeabilization and ER stress.

Modulation of the Tumor Microenvironment

This compound also exerts significant effects on the tumor microenvironment, contributing to its anti-cancer activity through mechanisms independent of direct tumor cell killing.

-

Tumor Vasculature Normalization: this compound can normalize the chaotic and leaky vasculature often found in tumors.[6][10] This is achieved, in part, through the activation of endothelial Notch1 signaling.[6][10] A normalized vasculature can improve the delivery of other chemotherapeutic agents and reduce hypoxia, a key driver of tumor progression and metastasis.[10][11]

-

Immune Modulation: this compound can repolarize tumor-associated macrophages (TAMs) from the pro-tumoral M2 phenotype to the anti-tumoral M1 phenotype.[6] This shift enhances the anti-tumor immune response. Additionally, hydroxythis compound has been shown to enhance CD8+ T cell infiltration into the tumor microenvironment.

Logical Relationship Diagram:

Caption: this compound modulates the tumor microenvironment by normalizing vasculature and enhancing anti-tumor immunity.

Other Autophagy-Independent Mechanisms

-

Inhibition of Signaling Pathways: this compound has been shown to interfere with various signaling pathways crucial for cancer cell survival and proliferation, including the PI3K/AKT/mTOR pathway.[4] It can also suppress the CXCL12/CXCR4 signaling axis, which is involved in cancer stem cell maintenance.[4]

-

Induction of DNA Damage: Recent studies have indicated that this compound can induce DNA double-strand breaks in cancer cells, an effect that is dependent on the generation of reactive oxygen species (ROS).[12] This suggests a potential synergy with DNA repair inhibitors.[12]

-

p53 Pathway Activation: this compound can activate the p53 tumor suppressor pathway, leading to apoptosis in glioma cells.[13] It has also been shown to induce the secretion of the tumor suppressor protein Par-4 from normal cells, which can then trigger paracrine apoptosis in cancer cells.[6][14]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies on the anti-cancer effects of this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | Effect | IC50 / Concentration | Citation |

| HuCCT-1 | Cholangiocarcinoma | Inhibition of cell viability | 168.4 ± 23.4 µmol/L | [15] |

| CCLP-1 | Cholangiocarcinoma | Inhibition of cell viability | 113.36 ± 14.06 µmol/L | [15] |

| HCT116 | Colon Cancer | Inhibition of cell proliferation | 2.27 µM (at 72h) | [12] |

| 32816 | Head and Neck Cancer | Inhibition of cell proliferation | 25.05 µM (at 72h) | [12] |

Table 2: In Vivo Efficacy of this compound

| Cancer Model | Treatment | Outcome | Citation |

| B cell lymphoma (mouse) | Tamoxifen + this compound | Enhanced tumor regression and delayed recurrence | [16] |

| Glioblastoma (mouse) | This compound | Inhibition of tumor growth | [2][13] |

| Breast cancer (mouse) | This compound (50 mg/kg) | Reduced primary tumor volume and lung metastases | [17] |

| Neuroendocrine tumor (mouse) | This compound + RAD001 | Significant decrease in tumor volume | [18] |

Table 3: Clinical Trial Data for this compound/Hydroxythis compound

| Cancer Type | Treatment Regimen | Key Findings | Citation |

| Glioblastoma | This compound + Chemoradiation | Median OS of 20 months for EGFRvIII+ patients vs. 11.5 months for EGFRvIII- | [19] |